molecular formula C19H18N2OS B11666428 (5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11666428
M. Wt: 322.4 g/mol
InChI Key: ZJIHWGNQSCSUFJ-SFQUDFHCSA-N
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Description

(2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity (2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones, depending on the type of reaction and reagents used.

Scientific Research Applications

(2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures, such as 2-(phenylimino)-3-phenylthiazolidin-4-one, share some chemical properties and bioactivities.

    Isopropyl-Substituted Phenyl Compounds:

Uniqueness

What sets (2E,5E)-2-(PHENYLIMINO)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of structural features, which confer specific chemical reactivity and bioactivity

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)21-19(23-17)20-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,21,22)/b17-12+

InChI Key

ZJIHWGNQSCSUFJ-SFQUDFHCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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